(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a unique combination of a tert-butyl(dimethyl)silyl group, a hexyl chain, and a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane typically involves multiple steps One common method starts with the preparation of the hexyl chain, which is then functionalized with a tert-butyl(dimethyl)silyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to ensure high yield and purity. The scalability of the synthesis process is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with various molecular targets. The diphenylphosphane moiety can act as a ligand, coordinating with metal centers in catalytic processes. The silyl group can protect reactive sites during synthesis, allowing for selective reactions to occur.
Comparison with Similar Compounds
Similar Compounds
(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)diphenylphosphane: Lacks the oxo group, leading to different reactivity.
(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)phenylphosphane: Contains only one phenyl group, affecting its steric and electronic properties.
Uniqueness
(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the combination of its functional groups, which provide a balance of steric protection and reactivity. This makes it a versatile compound in various chemical transformations and applications.
Properties
CAS No. |
89625-22-9 |
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Molecular Formula |
C24H37O2PSi |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
tert-butyl-(6-diphenylphosphorylhexoxy)-dimethylsilane |
InChI |
InChI=1S/C24H37O2PSi/c1-24(2,3)28(4,5)26-20-14-6-7-15-21-27(25,22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-13,16-19H,6-7,14-15,20-21H2,1-5H3 |
InChI Key |
ZYWVZWJILJHXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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